(1-Tert-butylimidazol-2-yl)methanamine;dihydrochloride
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Overview
Description
(1-Tert-butylimidazol-2-yl)methanamine;dihydrochloride is a versatile chemical compound used in various scientific research fields. Its complex molecular structure enables diverse applications, particularly in drug discovery and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Tert-butylimidazol-2-yl)methanamine;dihydrochloride typically involves the reaction of tert-butylimidazole with formaldehyde and ammonium chloride under controlled conditions. The reaction is carried out in an organic solvent, such as ethanol, at elevated temperatures to facilitate the formation of the desired product. The resulting compound is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and automated systems to ensure consistent quality and yield. The compound is typically produced in powder form and stored under controlled conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
(1-Tert-butylimidazol-2-yl)methanamine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.
Substitution: Various nucleophiles such as halides or alkoxides; reactions are conducted in polar solvents.
Major Products Formed
Oxidation: Formation of imidazole derivatives with oxidized functional groups.
Reduction: Production of reduced amine derivatives.
Substitution: Generation of substituted imidazole compounds.
Scientific Research Applications
(1-Tert-butylimidazol-2-yl)methanamine;dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and catalysts.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings
Mechanism of Action
The mechanism of action of (1-Tert-butylimidazol-2-yl)methanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
(1-Butylimidazol-2-yl)methanamine: Similar structure but with a butyl group instead of a tert-butyl group.
(1-Methylimidazol-2-yl)methanamine: Contains a methyl group instead of a tert-butyl group.
(1-Ethylimidazol-2-yl)methanamine: Features an ethyl group in place of the tert-butyl group.
Uniqueness
(1-Tert-butylimidazol-2-yl)methanamine;dihydrochloride is unique due to its tert-butyl group, which provides steric hindrance and enhances its stability. This structural feature makes it particularly useful in applications requiring robust and stable compounds.
Properties
IUPAC Name |
(1-tert-butylimidazol-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3.2ClH/c1-8(2,3)11-5-4-10-7(11)6-9;;/h4-5H,6,9H2,1-3H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GEYWDSBMEVRFAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C=CN=C1CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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